molecular formula C8H6N2O5 B13917590 Methyl 6-formyl-5-nitronicotinate

Methyl 6-formyl-5-nitronicotinate

Cat. No.: B13917590
M. Wt: 210.14 g/mol
InChI Key: PZOLMOHZOWGPOE-UHFFFAOYSA-N
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Description

Methyl 6-formyl-5-nitronicotinate is a chemical compound with the molecular formula C8H6N2O5 It is a derivative of nicotinic acid and contains both formyl and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-formyl-5-nitronicotinate typically involves multiple steps. One common method starts with 6-methyl nicotinate as the raw material. The process involves the following steps :

    Bromination: 6-methyl nicotinate is reacted with bromine in the presence of glacial acetic acid to form 6-tribromomethyl nicotinate.

    Debromination: The 6-tribromomethyl nicotinate is then treated with sodium sulfite aqueous solution to remove one bromine atom, resulting in 6-dibromomethyl nicotinate.

    Formylation: Finally, the 6-dibromomethyl nicotinate is reacted with morpholine to produce this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, with high yield and purity, making it suitable for mass production .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-formyl-5-nitronicotinate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron in acidic conditions are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Methyl 6-carboxy-5-nitronicotinate.

    Reduction: Methyl 6-formyl-5-aminonicotinate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-formyl-5-nitronicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-formyl-5-nitronicotinate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The formyl group can participate in covalent bonding with nucleophilic sites in proteins and enzymes, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-formyl-5-nitronicotinate is unique due to the presence of both formyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H6N2O5

Molecular Weight

210.14 g/mol

IUPAC Name

methyl 6-formyl-5-nitropyridine-3-carboxylate

InChI

InChI=1S/C8H6N2O5/c1-15-8(12)5-2-7(10(13)14)6(4-11)9-3-5/h2-4H,1H3

InChI Key

PZOLMOHZOWGPOE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)C=O)[N+](=O)[O-]

Origin of Product

United States

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